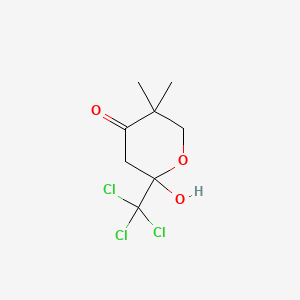![molecular formula C18H16F3N3O2S B4292727 3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA](/img/structure/B4292727.png)
3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Descripción general
Descripción
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenyl-N-[4-(trifluoromethoxy)phenyl]urea is a complex organic compound that features a thiazole ring, a phenyl group, and a trifluoromethoxy group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenyl-N-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 5-methyl-4,5-dihydro-1,3-thiazole-2-amine with phenyl isocyanate and 4-(trifluoromethoxy)aniline. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions . The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenyl-N-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenyl-N-[4-(trifluoromethoxy)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Ixabepilone: Features a thiazole ring and is used in cancer treatment.
Uniqueness
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenyl-N-[4-(trifluoromethoxy)phenyl]urea is unique due to its combination of a thiazole ring, phenyl group, and trifluoromethoxy group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-12-11-22-17(27-12)24(16(25)23-13-5-3-2-4-6-13)14-7-9-15(10-8-14)26-18(19,20)21/h2-10,12H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOFYFFOWVYPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B4292654.png)

![3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA](/img/structure/B4292685.png)
![3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA](/img/structure/B4292690.png)
![1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA](/img/structure/B4292711.png)
![METHYL 2-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-3,3,3-TRIFLUORO-2-[(2-FURYLCARBONYL)AMINO]PROPANOATE](/img/structure/B4292715.png)
![METHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE](/img/structure/B4292718.png)
![1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA](/img/structure/B4292728.png)
![1-(3,4-DICHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA](/img/structure/B4292729.png)
![(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(3-ETHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4292734.png)
![(2Z)-3-BENZYL-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4292741.png)
![(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4292744.png)
![(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4292746.png)
![(2Z)-3-BENZYL-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(4-CHLOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4292747.png)
